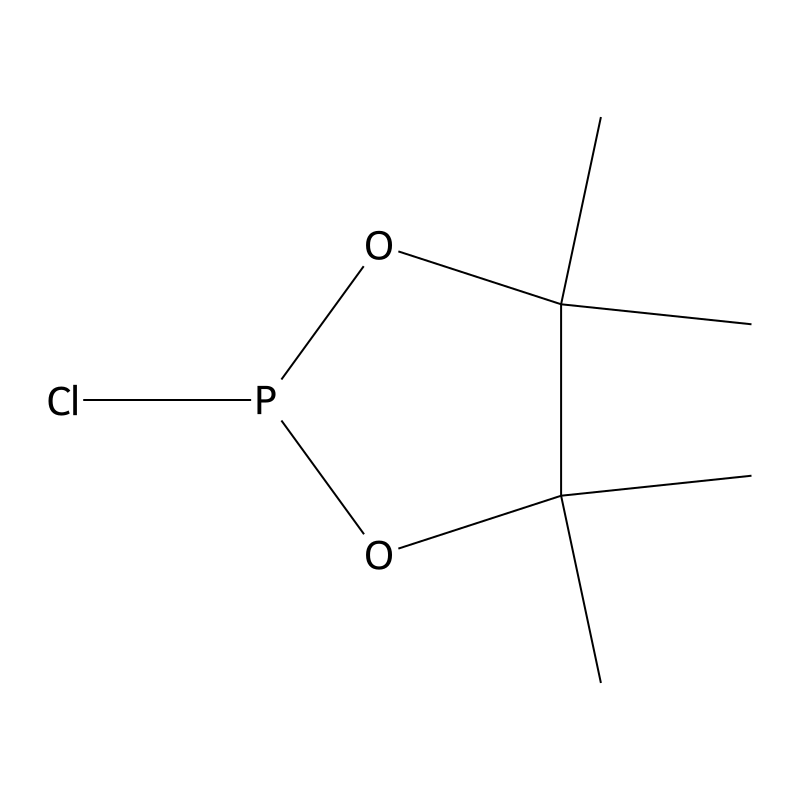2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
As a Reagent for Phosphorylation
TMDP is commonly used as a reagent for the phosphitylation of various functional groups, particularly alcohols and heteroatomic nucleophiles. This process involves the introduction of a phosphonate group (P(O)(OR)(OR')) onto the target molecule, where R and R' can be different organic groups. The phosphitylation reaction facilitated by TMDP is valuable in organic synthesis for several reasons:
- Formation of Useful Glycosyl Donors: In carbohydrate chemistry, TMDP-mediated phosphitylation plays a crucial role in the synthesis of glycosyl donors, which are essential intermediates used in the formation of glycosidic bonds. These bonds are fundamental for the construction of complex carbohydrates, including oligosaccharides and polysaccharides, which have numerous applications in biological research and drug development [, ].
- Synthesis of Ligands: TMDP can be employed to prepare phosphonate-containing ligands for various transition metals. These ligands find applications in diverse areas of catalysis, such as asymmetric synthesis, cross-coupling reactions, and C-H activation reactions [].
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is a phosphorus-containing heterocyclic compound. It features a dioxaphospholane ring structure that includes two oxygen atoms and one phosphorus atom within a five-membered ring. This compound is notable for its reactivity and is primarily used as a phosphitylation reagent in various chemical analyses and syntheses. Its molecular formula is C8H16ClO2P, with a molecular weight of approximately 182.59 g/mol .
TMDP is a corrosive and irritant compound. It can cause skin and eye burns upon contact. Inhalation of TMDP vapors can irritate the respiratory system. It is classified as a dangerous good for transport due to its hazardous nature [].
Important Safety Precautions:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling TMDP.
- Work in a well-ventilated area.
- Avoid contact with skin, eyes, and clothing.
- Wash hands thoroughly after handling.
- Store in a cool, dry place away from incompatible materials.
- Phosphitylation: It is commonly used to phosphitylate alcohols and other nucleophiles. This reaction involves the introduction of a phosphityl group into the hydroxyl functional groups of alcohols, enhancing their reactivity for further transformations .
- Nuclear Magnetic Resonance Analysis: It has been utilized in quantitative phosphorus-31 nuclear magnetic resonance (NMR) spectroscopy to analyze hydroxyl groups in lignins. The reagent facilitates the differentiation between uncondensed and condensed phenolic moieties .
While specific biological activities of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane are not extensively documented, its role as a reagent suggests potential indirect effects on biological systems through the modification of biomolecules. The phosphitylation process can alter the properties of alcohols and phenolic compounds that may be biologically relevant.
The synthesis of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane typically involves the reaction between 2,3-dimethyl-butane-2,3-diol (pinacol) and phosphorus(III) chloride in an appropriate solvent such as diethyl ether. This method allows for the formation of the dioxaphospholane structure while introducing the chlorine substituent .
The compound finds utility in various fields:
- Analytical Chemistry: It serves as a reagent for the quantitative determination of hydroxyl groups in lignins using NMR spectroscopy .
- Organic Synthesis: Its phosphitylation capability makes it valuable for modifying alcohols and other functional groups in synthetic pathways.
- Food Chemistry: It has been explored for applications related to food chemistry due to its reactivity with various organic compounds .
Several compounds share structural or functional similarities with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane. Here are some notable examples:
| Compound Name | Structure Type | Unique Characteristics |
|---|---|---|
| 1,3-Dioxolane | Heterocyclic | Lacks phosphorus; used primarily as a solvent |
| 2-Methoxy-4-methylphenylphosphonic acid | Phosphonic acid | Contains phosphorus; used in pharmaceuticals |
| 3-Chloro-1-propanesulfonic acid | Sulfonic acid | Different functional group; used in organic synthesis |
| 1-Chloro-2-methylpropylphosphonic acid | Phosphonic acid | Similar reactivity; used for phosphitylation |
Uniqueness
The uniqueness of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane lies in its specific dioxaphospholane structure combined with chlorination. This configuration enhances its reactivity compared to other similar compounds that may not contain both oxygen and phosphorus within a cyclic framework.
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








